
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is an organic compound that features a bromomethyl group attached to a dioxolane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-diethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization, depending on the desired purity and application.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The compound can also interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function through covalent modification .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in that it contains a bromomethyl group, but differs in having a benzene ring instead of a dioxolane ring.
4-(Bromomethyl)benzoic Acid: Contains a bromomethyl group attached to a benzoic acid moiety, used in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzonitrile: Features a bromomethyl group attached to a benzonitrile, used in ligand synthesis.
Uniqueness
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts different chemical properties compared to benzyl bromide or other bromomethyl derivatives. The dioxolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H15BrO2 |
|---|---|
分子量 |
223.11 g/mol |
IUPAC名 |
4-(bromomethyl)-2,2-diethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-3-8(4-2)10-6-7(5-9)11-8/h7H,3-6H2,1-2H3 |
InChIキー |
HFTYTPFBXGCOPA-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCC(O1)CBr)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


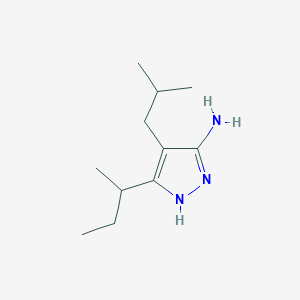



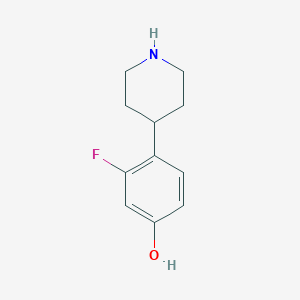
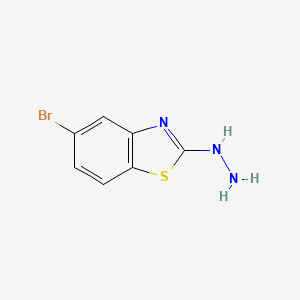
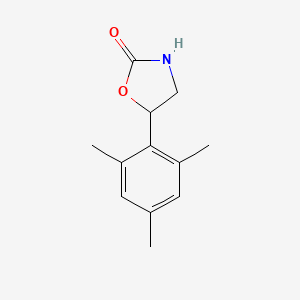
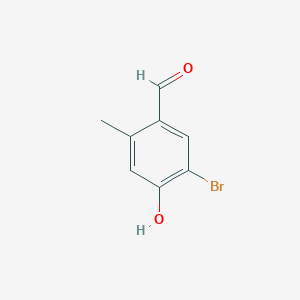
![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
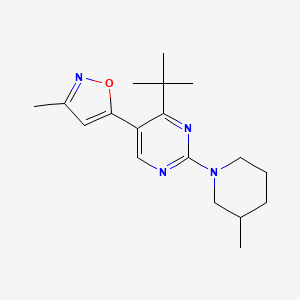
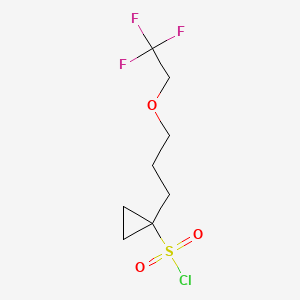
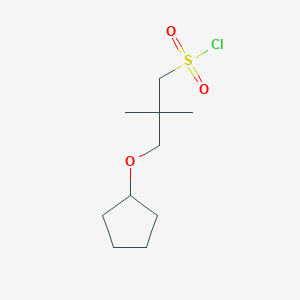

![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)
